molecular formula C12BrCl9 B14652142 1,1'-Biphenyl, bromononachloro- CAS No. 52783-18-3

1,1'-Biphenyl, bromononachloro-

Cat. No.: B14652142
CAS No.: 52783-18-3
M. Wt: 543.1 g/mol
InChI Key: CAWIJYVUVPFQRC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, bromononachloro-: is a halogenated biphenyl compound. It is characterized by the presence of bromine and multiple chlorine atoms attached to the biphenyl structure. This compound is part of a broader class of halogenated biphenyls, which have been studied for their various chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromononachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The process typically requires the use of bromine and chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective halogenation.

Industrial Production Methods: Industrial production of halogenated biphenyls, including 1,1’-Biphenyl, bromononachloro-, often involves large-scale halogenation reactors. These reactors are designed to handle the corrosive nature of halogen gases and maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, bromononachloro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where halogen atoms are replaced by nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form quinones or reduction to form less halogenated biphenyls.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Various substituted biphenyls depending on the nucleophile used.

    Oxidation Products: Biphenyl quinones.

    Reduction Products: Less halogenated biphenyls or fully dehalogenated biphenyls.

Scientific Research Applications

1,1’-Biphenyl, bromononachloro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various biphenyl derivatives.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, bromononachloro- involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the biphenyl structure can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress.

Comparison with Similar Compounds

    1,1’-Biphenyl, 4-bromo-: A brominated biphenyl with a single bromine atom.

    Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.

    1,1’-Biphenyl, 4-chloro-: A chlorinated biphenyl with a single chlorine atom.

Comparison: 1,1’-Biphenyl, bromononachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which can significantly alter its chemical and biological properties compared to other halogenated biphenyls

Properties

CAS No.

52783-18-3

Molecular Formula

C12BrCl9

Molecular Weight

543.1 g/mol

IUPAC Name

1-bromo-2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)benzene

InChI

InChI=1S/C12BrCl9/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16

InChI Key

CAWIJYVUVPFQRC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C2=C(C(=C(C(=C2Br)Cl)Cl)Cl)Cl

Origin of Product

United States

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